3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde
Description
3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde is a heteroaromatic compound featuring a pyrimidine ring substituted with chlorine (Cl) and fluorine (F) at the 2- and 5-positions, respectively. The pyrimidine moiety is linked via an ether oxygen to a benzaldehyde group at the meta position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science. The aldehyde group provides a reactive site for further functionalization, while the halogenated pyrimidine may enhance binding affinity in biological systems or modulate solubility and stability .
Properties
Molecular Formula |
C11H6ClFN2O2 |
|---|---|
Molecular Weight |
252.63 g/mol |
IUPAC Name |
3-(2-chloro-5-fluoropyrimidin-4-yl)oxybenzaldehyde |
InChI |
InChI=1S/C11H6ClFN2O2/c12-11-14-5-9(13)10(15-11)17-8-3-1-2-7(4-8)6-16/h1-6H |
InChI Key |
FVLQVCZGSNOZKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2F)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde typically involves the reaction of 2-chloro-5-fluoropyrimidine with 3-hydroxybenzaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Points of Comparison:
Substituent Effects on Reactivity and Bioactivity The target compound’s pyrimidine ring with Cl and F substituents enhances electrophilicity compared to the benzaldehyde derivative B1, which has electron-donating 4-fluorobenzyloxy groups. This difference may influence reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions . The target compound’s pyrimidine core may offer a smaller steric profile, favoring interactions with shallower binding sites .
Synthetic Accessibility
- B1 () was synthesized via a straightforward Williamson ether synthesis between 3,4-dihydroxybenzaldehyde and 4-fluorobenzyl bromide, achieving a 72.8% yield under mild conditions (K₂CO₃, acetonitrile, 80°C). The target compound likely requires more specialized conditions (e.g., palladium catalysis) for pyrimidine functionalization, which could reduce yield or scalability .
Potential Applications B1’s bis-fluorobenzyloxy groups suggest utility in anticancer or antiviral research, as fluorinated benzyl ethers are common in protease inhibitors. The quinazoline analog () is structurally aligned with EGFR kinase inhibitors (e.g., gefitinib), whereas the target compound’s pyrimidine-aldehyde hybrid may serve as a fragment for covalent inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
